molecular formula C16H12Cl2O4S2 B14631763 1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-chlorobenzene) CAS No. 56163-38-3

1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-chlorobenzene)

Cat. No.: B14631763
CAS No.: 56163-38-3
M. Wt: 403.3 g/mol
InChI Key: XPRTZPYLHUIIPM-UHFFFAOYSA-N
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Description

1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne is an organic compound with the molecular formula C24H16Cl2O4S2. It is a white or off-white powder that is insoluble in water but soluble in organic solvents. This compound is known for its applications in organic synthesis and polymer chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2-butyne-1,4-diol. The reaction typically requires a base such as triethylamine and is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in organic synthesis and polymer chemistry .

Scientific Research Applications

1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes and other proteins. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne is unique due to the presence of both sulfonyl and alkyne groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for the creation of complex molecular architectures and materials with specialized properties .

Properties

CAS No.

56163-38-3

Molecular Formula

C16H12Cl2O4S2

Molecular Weight

403.3 g/mol

IUPAC Name

1-chloro-4-[4-(4-chlorophenyl)sulfonylbut-2-ynylsulfonyl]benzene

InChI

InChI=1S/C16H12Cl2O4S2/c17-13-3-7-15(8-4-13)23(19,20)11-1-2-12-24(21,22)16-9-5-14(18)6-10-16/h3-10H,11-12H2

InChI Key

XPRTZPYLHUIIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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